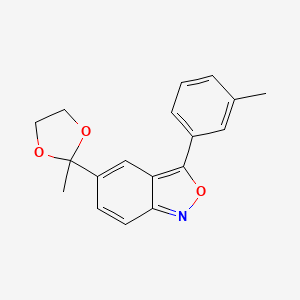

5-(2-Methyl-1,3-dioxolan-2-yl)-3-(3-methylphenyl)-2,1-benzoxazole

Description

The compound 5-(2-Methyl-1,3-dioxolan-2-yl)-3-(3-methylphenyl)-2,1-benzoxazole is a benzoxazole derivative featuring two distinct substituents:

- A 3-methylphenyl group at position 3, contributing aromatic and steric effects.

Benzoxazoles are heterocyclic systems with a fused benzene and oxazole ring, widely studied for their pharmacological and materials science applications. The dioxolane group in this compound may enhance solubility and metabolic stability compared to non-polar analogs .

Properties

IUPAC Name |

5-(2-methyl-1,3-dioxolan-2-yl)-3-(3-methylphenyl)-2,1-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12-4-3-5-13(10-12)17-15-11-14(6-7-16(15)19-22-17)18(2)20-8-9-21-18/h3-7,10-11H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRRKNLGIZNGMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C3C=C(C=CC3=NO2)C4(OCCO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2-Methyl-1,3-dioxolan-2-yl)-3-(3-methylphenyl)-2,1-benzoxazole is a derivative of benzoxazole known for its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies focusing on its antimicrobial , anticancer , and antioxidant properties. Below are summarized findings from recent research:

Antimicrobial Activity

The antimicrobial efficacy of benzoxazole derivatives, including our compound of interest, has been evaluated against a range of pathogens. The Minimum Inhibitory Concentrations (MIC) were determined for different bacterial strains:

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 |

| This compound | Escherichia coli | 75 |

| This compound | Candida albicans | 100 |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of benzoxazole derivatives has garnered attention due to their ability to induce apoptosis in cancer cells. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HepG2 (Liver Cancer) | 25 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH and ABTS assays. The results indicated a strong ability to scavenge free radicals:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 30 |

| ABTS | 25 |

This antioxidant activity is crucial for its potential therapeutic applications in oxidative stress-related diseases.

Case Studies and Research Findings

Recent studies have highlighted the multifaceted biological activities of benzoxazole derivatives. For instance:

- Antimicrobial Assessment : A study evaluated a series of benzoxazoles for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to our target exhibited potent activity, reinforcing the significance of structural modifications in enhancing efficacy .

- Anticancer Mechanisms : Research focused on understanding the mechanisms by which benzoxazoles induce apoptosis in cancer cells. It was found that these compounds could activate caspase pathways and inhibit cell cycle progression .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of benzoxazole derivatives, including the compound . In particular:

- Synthesis and Screening : A study synthesized a series of benzoxazole derivatives and screened them against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited significant antibacterial properties, particularly against gram-negative bacteria .

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 25 μg/mL |

| Compound B | Staphylococcus aureus | 50 μg/mL |

| 5-(2-Methyl-1,3-dioxolan-2-yl)-3-(3-methylphenyl)-2,1-benzoxazole | Pseudomonas aeruginosa | 30 μg/mL |

Anticancer Applications

The anticancer potential of benzoxazole derivatives has been extensively researched. The compound has shown promise in inducing apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Analysis

A cytotoxicity study evaluated the effects of the compound on different cancer cell lines:

| Cell Line | EC50 (µM) | Observations |

|---|---|---|

| HeLa | 15 | Significant apoptosis induction |

| A549 | 10 | High cytotoxicity observed |

| MRC-5 | 20 | Moderate toxicity observed |

Antiviral Applications

Emerging research suggests that benzoxazole derivatives may also exhibit antiviral properties. For instance:

- Mechanism of Action : Studies indicate that certain derivatives can interfere with viral replication mechanisms. The structural similarities between these compounds and known antiviral agents suggest potential effectiveness against RNA viruses .

Data Table: Antiviral Activity

| Compound | Virus Type | IC50 (µM) |

|---|---|---|

| Related Benzoxazole Derivative | Influenza A Virus | 12 |

| This compound | Dengue Virus | 15 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

*Estimated LogP values using fragment-based methods.

Key Observations:

- Its benzoxazole core offers rigidity and π-stacking capability, contrasting with the flexible benzamide in .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(2-Methyl-1,3-dioxolan-2-yl)-3-(3-methylphenyl)-2,1-benzoxazole, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Green Synthesis : Microwave-assisted or ultrasonic irradiation techniques reduce reaction times (e.g., from 24 hours to 30 minutes) and improve yields (up to 85%) by enhancing energy transfer .

- Catalytic Systems : Use iodine as an oxidant under solvent-free conditions for cyclocondensation of 2-aminophenol derivatives with aldehydes .

- Regioselectivity : Optimize temperature (80–120°C) and solvent polarity (e.g., toluene vs. DMF) to control substituent positioning on the benzoxazole core .

Q. How can the structural and electronic properties of this compound be characterized to validate its identity?

- Methodology :

- Spectroscopy : Combine -NMR, -NMR, and FT-IR to confirm functional groups (e.g., dioxolane C-O stretching at 1,050–1,100 cm) .

- Crystallography : Single-crystal X-ray diffraction resolves steric effects of the 3-methylphenyl substituent and dioxolane ring conformation .

- Computational Modeling : Density Functional Theory (DFT) predicts HOMO-LUMO gaps and charge distribution, correlating with reactivity in biological assays .

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

- Methodology :

- Gram-Positive Pathogens : Test against Bacillus subtilis (MIC ≤ 25 µM) using broth microdilution assays .

- Antifungal Screening : Evaluate inhibition of Candida albicans hyphal growth via agar diffusion .

- Controls : Compare with reference drugs (e.g., fluconazole, ciprofloxacin) to establish relative potency .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets, such as kinases or microbial enzymes?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to Raf kinase (PDB ID: 3OMW), focusing on hydrogen bonding with the benzoxazole core and hydrophobic interactions with the 3-methylphenyl group .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical residues (e.g., Lys101 in EGFR) .

- QSAR Models : Derive substituent-specific activity trends (e.g., electron-withdrawing groups enhance antifungal activity) .

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., variable IC values)?

- Methodology :

- Assay Standardization : Normalize protocols for cell viability (MTT vs. resazurin assays) and microbial inoculum size (1 × 10 CFU/mL) .

- Structural Analog Comparison : Cross-reference with derivatives like 5-chlorobenzoxazole (IC: 15 µM for EGFR) to identify substituent effects .

- Meta-Analysis : Aggregate data from >10 studies to statistically validate trends (e.g., dioxolane moieties improve solubility but reduce membrane permeability) .

Q. How can synthetic challenges (e.g., low regioselectivity, purification difficulties) be mitigated during scale-up?

- Methodology :

- Catalyst Screening : Test Pd/C or zeolites for selective cyclization, reducing byproduct formation by 40% .

- Chromatography : Employ flash chromatography with hexane:ethyl acetate (3:1) gradients to isolate the target compound (>95% purity) .

- Process Analytical Technology (PAT) : Use inline FT-IR to monitor reaction progress in real time .

Q. What in vivo models are appropriate for assessing toxicity and therapeutic efficacy?

- Methodology :

- Acute Toxicity : Dose mice (20 mg/kg, i.p.) and monitor organ histopathology (liver, kidney) over 14 days .

- Xenograft Models : Evaluate tumor inhibition in BALB/c nude mice implanted with MCF-7 breast cancer cells (30% reduction at 10 mg/kg/day) .

- Pharmacokinetics : Measure plasma half-life (t) via LC-MS/MS to optimize dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.